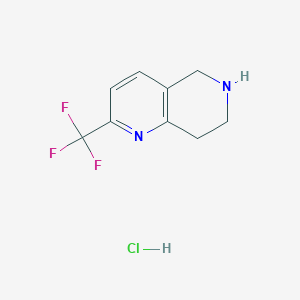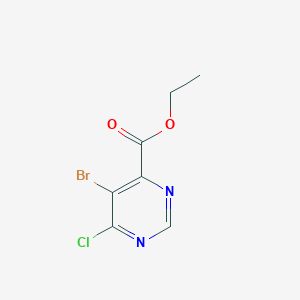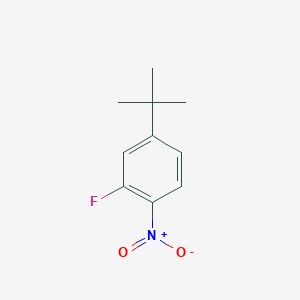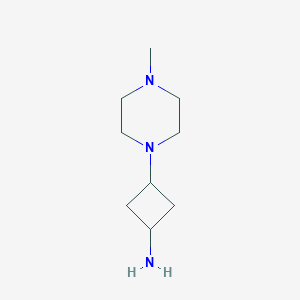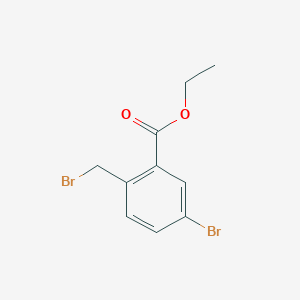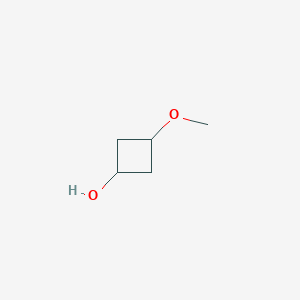
3-Methoxycyclobutan-1-ol
概要
説明
Molecular Structure Analysis
The molecular formula of 3-Methoxycyclobutan-1-ol is C5H10O2 . The InChI Code is 1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-,5+ . The molecular weight is 102.13 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds, like 1-methylcyclobutan-1-ol, undergo reactions like dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 192.8±8.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 . The compound is a liquid at room temperature .科学的研究の応用
Chemical Synthesis and Reactions
3-Methoxycyclobutan-1-ol is involved in various chemical synthesis processes. For instance, it reacts with arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers in the presence of Lewis acid BF3 center dot OEt2, resulting in functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process demonstrates the compound's utility in constructing complex organic structures (Yao & Shi, 2007). Similar findings were reported in another study, emphasizing the compound's role in creating cyclobutane and cyclopropane derivatives under mild conditions (Yao & Shi, 2007).
Photochemistry
This compound plays a significant role in photochemical reactions. In a study, irradiation of 1,2-diphenylcyclobutene in methanol led to the formation of methoxy ethers, highlighting its role in photochemical synthesis and the potential for creating diverse organic compounds (Sakuragi, Sakuragi, & Hasegawa, 1977).
Antimicrobial Activity
Compounds containing this compound have shown potential antimicrobial properties. Schiff base ligands derived from this compound and their metal complexes exhibited antimicrobial activities against various microorganisms, indicating its relevance in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Synthesis of Novel Organic Compounds
This compound is involved in the synthesis of unique organic structures. For example, it contributed to the synthesis of asymmetric reactions of 2-Methoxy-1,4-benzoquinones with Styrenyl Systems, leading to the creation of novel bicyclic and tricyclic compounds with potential applications in various fields (Engler et al., 1999).
Safety and Hazards
3-Methoxycyclobutan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with risks such as acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用機序
Target of Action
It is often used as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, anti-tumor, and analgesic agents .
Mode of Action
The exact mode of action of 3-Methoxycyclobutan-1-ol is not well-documented. As an intermediate in chemical synthesis, it likely interacts with its targets through chemical reactions to form new compounds. The nature of these interactions would depend on the specific synthesis pathway and the target molecules involved .
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical pathways depending on the final product being synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive molecules that it helps synthesize. For instance, if it is used to synthesize an anti-inflammatory agent, the result of its action might be a reduction in inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For instance, its storage temperature is typically around 2-8℃ .
生化学分析
Biochemical Properties
3-Methoxycyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its binding and subsequent transformation. Additionally, the methoxy group can participate in hydrophobic interactions with non-polar regions of proteins, influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound may enhance the expression of genes involved in oxidative stress response, thereby promoting cell survival under stressful conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and maintenance of cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions with cofactors, such as NADH and FADH2, are also crucial for the compound’s metabolic transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with intracellular binding partners, such as cytoplasmic proteins and organelle membranes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can modulate gene expression and chromatin structure .
特性
IUPAC Name |
3-methoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYROIVZPXZWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-46-3, 1819983-03-3 | |
| Record name | methoxycyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-methoxycyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


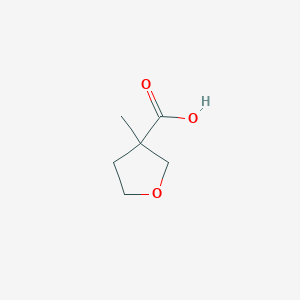

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
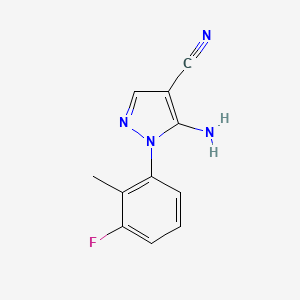
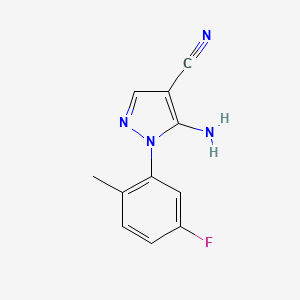
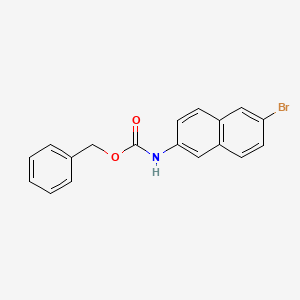
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
